![molecular formula C10H12ClNO2S B7592170 2-(4-Chlorophenyl)-1-methylsulfonylazetidine](/img/structure/B7592170.png)
2-(4-Chlorophenyl)-1-methylsulfonylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-methylsulfonylazetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is also known as sulfoxaflor and is a member of the sulfoximine class of insecticides.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the inhibition of nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This results in the disruption of nerve impulses, leading to paralysis and death of the insect. The compound has a high affinity for insect nAChRs, making it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenyl)-1-methylsulfonylazetidine has low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it is important to note that this compound may have negative impacts on pollinators and other beneficial insects, highlighting the need for careful consideration and regulation of its use.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Chlorophenyl)-1-methylsulfonylazetidine in lab experiments include its high potency and selectivity against insect pests, as well as its low toxicity to mammals and other non-target organisms. However, its use may be limited by its potential negative impacts on pollinators and other beneficial insects, as well as the development of resistance in target pests.
Future Directions
Future research on 2-(4-Chlorophenyl)-1-methylsulfonylazetidine may focus on the development of more effective and environmentally-friendly insecticides based on this compound. This may involve the synthesis of new derivatives with improved potency and selectivity, as well as the investigation of new delivery methods and formulations. Additionally, research may focus on the development of alternative uses for this compound, such as in the treatment of neurological disorders or as a tool for studying the nervous system.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the reaction of 4-chloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 1-methylazetidine to give the final product. The reaction proceeds under mild conditions and yields high purity products.
Scientific Research Applications
2-(4-Chlorophenyl)-1-methylsulfonylazetidine has been extensively studied for its potential applications in the field of insecticides. It has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Its unique mechanism of action makes it an attractive alternative to traditional insecticides, which often have negative impacts on non-target organisms.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-methylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-15(13,14)12-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCRFNACDVFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methylsulfonylazetidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.